2-Iodomelatonin

Übersicht

Beschreibung

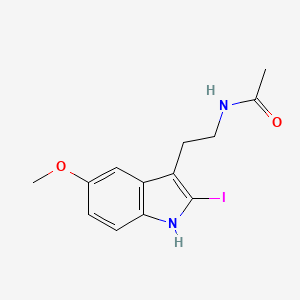

Iodomelatonin, also known as 2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a synthetic analog of melatonin. It is primarily used as a radiolabeled ligand for studying melatonin receptors, specifically MT1, MT2, and MT3. Iodomelatonin acts as a full agonist at both MT1 and MT2 receptors, making it a valuable tool in pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iodomelatonin typically involves the iodination of melatonin. One common method includes the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The process involves the following steps:

- Dissolve melatonin in the chosen solvent.

- Add iodine monochloride dropwise to the solution.

- Stir the reaction mixture at room temperature for a specified period.

- Purify the product using column chromatography to obtain iodomelatonin .

Industrial Production Methods: While the industrial production methods for iodomelatonin are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iodomelatonin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom in Iodomelatonin kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Iodomelatonin kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich seine chemische Struktur und Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) können verwendet werden, um das Iodatom zu ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) können verwendet werden, um Iodomelatonin zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) können verwendet werden, um Iodomelatonin zu reduzieren.

Wichtigste gebildete Produkte:

Substitutionsprodukte: Abhängig von dem verwendeten Nukleophil können Produkte wie Azido-Melatonin oder Cyano-Melatonin gebildet werden.

Oxidationsprodukte: Oxidation kann zur Bildung verschiedener oxidierter Derivate von Iodomelatonin führen.

Reduktionsprodukte: Reduktion kann zur Bildung von reduzierten Analoga von Iodomelatonin führen.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanism of Action

Research indicates that 2-iodomelatonin exhibits neuroprotective properties by preventing apoptosis in cerebellar granule neurons. A study demonstrated that this compound inhibited the delayed-rectifier K current (IK) and reduced caspase-3 activation, which are critical factors in neuronal cell death. Specifically, it decreased apoptosis rates by approximately 66% and caspase-3 activity by 64% under low potassium conditions . These findings suggest that the neuroprotective effects may be mediated through melatonin receptor activation, which modulates ion channel activity and reduces potassium efflux.

Case Study

In a controlled experiment involving cultured granule cells, exposure to low potassium levels significantly increased apoptosis rates. However, treatment with this compound effectively mitigated this effect, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Binding Studies and Receptor Characterization

Binding Affinity

this compound has been utilized in autoradiographic studies to investigate melatonin receptor subtypes. It labels two types of binding sites resembling ML-1 and ML-2 melatonin subtypes, with high affinity observed in various brain regions of Djungarian hamsters . The binding affinity was quantified with a dissociation constant (K) of 1.48 nM for the ML-2 site and 43.4 pM for the ML-1 site, indicating its strong interaction with melatonin receptors .

Applications in Circadian Rhythm Research

The compound's ability to bind selectively to melatonin receptors makes it valuable for studying circadian rhythms and sleep disorders. Its role in modulating photoperiodic responses has been investigated in avian models, where changes in binding patterns were observed under different light conditions . This suggests potential applications in understanding seasonal affective disorders and circadian rhythm disruptions.

Molecular Docking Studies

Quantum Mechanics Insights

Recent molecular docking studies have provided insights into the binding dynamics of this compound with melatonin receptors using computational methods like AutoDock Vina. The results indicate that this compound has a favorable binding profile compared to other analogs, which is crucial for drug design targeting specific receptor subtypes . The docking scores suggest that it may serve as a lead compound for developing selective melatonin receptor agonists.

Pharmacological Applications

Potential Therapeutic Uses

The pharmacological profile of this compound suggests its utility beyond neuroprotection. Studies have indicated that it may play a role in cancer protection and metabolic regulation, similar to natural melatonin's functions . Its non-selective agonistic activity could be harnessed to create therapies targeting various conditions related to melatonin deficiency or receptor dysfunction.

Data Summary Table

Wirkmechanismus

Iodomelatonin exerts its effects by binding to melatonin receptors (MT1 and MT2) in the central nervous system and peripheral tissues. Upon binding, it activates G protein-coupled receptors, leading to a cascade of intracellular signaling events. These events include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of calcium ion channels. These actions ultimately regulate circadian rhythms, sleep-wake cycles, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Melatonin: The natural hormone that iodomelatonin is derived from. It has a similar structure but lacks the iodine atom.

6-Chloromelatonin: A chlorinated analog of melatonin with similar pharmacological properties.

2-Phenylmelatonin: A phenyl-substituted analog of melatonin used in receptor studies.

Uniqueness of Iodomelatonin: Iodomelatonin is unique due to its high affinity and selectivity for melatonin receptors, making it a valuable tool in receptor binding studies. Its radiolabeled form allows for precise tracking and quantification in various biological assays .

Biologische Aktivität

2-Iodomelatonin is a synthetic derivative of melatonin, known for its high affinity for melatonin receptors. This compound has garnered significant attention in various biological studies due to its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (chemical structure: C_14H_14I_N_3O_2) is recognized as a potent agonist for melatonin receptors, particularly MT1 and MT2. Its binding affinity and biological effects have been extensively studied in various tissues, including the brain, adrenal glands, and kidneys.

Affinity Studies

The binding characteristics of 2-[125I]iodomelatonin have been evaluated across different species and tissues. Key findings include:

- Chicken Retinal Membranes : 2-[125I]iodomelatonin binds with high affinity (Kd = 434 ± 56 pM) to melatonin receptors in chicken retinal membranes, indicating its potential role in visual processing and circadian rhythm regulation .

- Adrenal Gland : In studies involving rat adrenal tissue, specific binding was characterized with a Kd of 27.4 pmol/L and a Bmax of 3.38 fmol/mg protein, suggesting direct action on adrenal function .

- Human Kidney : The binding affinity was reported at 15.2 ± 2.5 pmol/L with a density of 1.79 ± 0.19 fmol/mg protein, highlighting its relevance in renal physiology .

Comparative Binding Affinities

The following table summarizes the binding affinities of this compound compared to other melatonin analogs:

| Compound | Kd (pM) | Binding Site Characteristics |

|---|---|---|

| This compound | 434 | High affinity for melatonin receptors |

| Melatonin | ~1000 | Standard reference for receptor comparison |

| 6-Chloromelatonin | ~500 | Moderate affinity |

| 6-Hydroxymelatonin | >1000 | Low affinity |

Case Studies and Experimental Findings

- Ovulation Inhibition in Rats : In pharmacological evaluations, this compound demonstrated a significantly higher potency than both melatonin and 6-chloromelatonin in inhibiting ovulation in rat models . This suggests its potential application in reproductive health.

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter release. It has been shown to inhibit calcium-dependent dopamine release in retinal studies, correlating receptor binding with functional responses .

- Toxicological Profile : The acute toxicity of this compound is low, with an elimination half-life of approximately 60 minutes in vivo, which is longer than that of melatonin. Importantly, mutagenesis tests indicate that it lacks mutagenic effects even at high concentrations .

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been shown to bind to Mel1a and Mel1b receptor subtypes, impacting various physiological processes such as circadian rhythms, reproductive functions, and neuroprotection.

Eigenschaften

IUPAC Name |

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDDSMSDZHURBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239462 | |

| Record name | 2-Iodomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93515-00-5 | |

| Record name | 2-Iodomelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodomelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodomelatonin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 2-iodomelatonin displays high affinity for melatonin receptors, research suggests potential interactions with other targets. For instance, it inhibits quinone reductase 2 (QR2), an enzyme initially believed to be protective against reactive quinones, but now thought to potentially enhance their reactivity in certain contexts []. Further research is needed to fully elucidate the implications of this interaction.

A: Yes, there is evidence for species-specific differences in the distribution and function of melatonin receptors, influencing the effects of this compound. For instance, while the hypophysial pars tuberalis consistently displays high-affinity this compound binding across photoperiodic species, binding in the brain can vary. In ferrets, for example, binding is absent in the brain but present in the pars tuberalis and pars distalis of the pituitary [].

ANone: The molecular formula of this compound is C13H15IN2O2, and its molecular weight is 358.18 g/mol.

A: While the provided research articles do not include detailed spectroscopic data, techniques like NMR and mass spectrometry are commonly employed for structural confirmation and characterization. Reference [] mentions the use of HPLC for the determination of this compound, indicating the application of analytical techniques for its analysis.

ANone: The provided research articles do not offer specific details on the stability of this compound in various solvents or formulations.

ANone: this compound is not known to possess catalytic properties. It is primarily studied for its role as a melatonin receptor agonist.

A: Molecular modeling simulations have provided valuable insights into the binding and unbinding mechanisms of this compound with melatonin receptors. Steered molecular dynamics simulations revealed different trajectories for this compound unbinding from MT1 and MT2 receptors, passing through a channel between transmembrane helices IV and V [, ]. These simulations also suggested a role for Tyr5.38 flexibility in influencing ligand egress, particularly in the MT1 receptor [].

A: Yes, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on melatonin receptor agonists, including this compound. A statistically significant model was generated, indicating the importance of steric, electrostatic, and lipophilic interactions for receptor binding and activation [].

A: Research indicates that the 2-position of the melatonin scaffold plays a crucial role in receptor binding and activation. this compound, with its bulky iodine substituent, consistently exhibits high affinity for melatonin receptors, comparable to or exceeding that of melatonin itself [, , ]. Introducing a 2-benzyl group, as in the antagonist luzindole, significantly alters the interaction, resulting in competitive antagonism at melatonin receptors []. These observations highlight the sensitivity of the receptor binding site to modifications at the 2-position, influencing both agonist and antagonist activities.

ANone: The provided research articles do not focus on specific formulation strategies for this compound.

ANone: Specific information regarding SHE regulations pertaining to this compound is not covered in the provided research articles.

ANone: The provided research articles primarily focus on the in vitro characterization of this compound binding and its effects on cellular signaling. Detailed information regarding its ADME profile is not available in these articles.

A: Research has explored the in vivo effects of this compound, particularly in the context of circadian rhythm regulation. Studies utilizing this compound implants in midshipman fish demonstrated its ability to decrease stimulus threshold levels for electrically evoked calls, suggesting an increase in the excitability of the vocal network, a system influenced by melatonin and light cycles []. These findings suggest that this compound can penetrate the blood-brain barrier and exert effects on neuronal activity.

A: Yes, numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models. In vitro studies using rabbit retinal preparations demonstrated that this compound potently inhibits calcium-dependent dopamine release, mimicking the effects of melatonin and confirming its agonistic activity at melatonin receptors [, ]. In vivo experiments using this compound implants in midshipman fish highlighted its ability to modulate vocal network excitability, suggesting its potential to influence social behavior in this species [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.